(-)-Metanephrine sulfate is a sulfated derivative of metanephrine, a catecholamine metabolite primarily involved in the human body's response to stress. It is classified as a phenylsulfate, which refers to organic compounds containing a sulfuric acid ester of phenolic compounds. This compound plays a significant role in clinical diagnostics, particularly in the assessment of pheochromocytoma, a tumor that secretes catecholamines.
Metanephrine sulfate is derived from the metabolism of epinephrine and norepinephrine, which are produced in the adrenal medulla. The presence of this compound in urine is often used as a biomarker for diagnosing pheochromocytomas and other neuroendocrine tumors. It falls under the broader classification of phenylsulfates, which are characterized by the presence of a sulfate group attached to a phenolic structure .
The synthesis of (-)-metanephrine sulfate involves several chemical reactions. A notable method includes:
The molecular formula for (-)-metanephrine sulfate is . Its structure features:
CNCC(O)C1=CC(OC)=C(OS(O)(=O)=O)C=C1
InChI=1S/C10H15NO6S/c1-11-6-8(12)7-3-4-9(10(5-7)16-2)17-18(13,14)15/h3-5,8,11-12H,6H2,1-2H3,(H,13,14,15)
This structural information highlights the compound's complex arrangement and functional groups that contribute to its biological activity .
(-)-Metanephrine sulfate can undergo various chemical reactions relevant to its functionality:
These reactions are crucial for both understanding its metabolic pathways and developing analytical methods for its detection.
The mechanism of action for (-)-metanephrine sulfate primarily involves its role as a biomarker in diagnosing pheochromocytoma. When catecholamines are secreted by tumors, they are metabolized into metanephrines and subsequently sulfated into their respective sulfoconjugates. The measurement of these metabolites in plasma or urine provides insights into the presence and activity level of neuroendocrine tumors.
The diagnostic process typically involves:
These properties are essential for both laboratory handling and clinical applications where accurate measurements are critical .
(-)-Metanephrine sulfate has significant scientific applications:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7